molecular formula C9H5F5 B1458273 2,4-Difluoro-3-(trifluoromethyl)styrene CAS No. 1432075-80-3

2,4-Difluoro-3-(trifluoromethyl)styrene

Cat. No.: B1458273
CAS No.: 1432075-80-3
M. Wt: 208.13 g/mol
InChI Key: HCEKLZUWPVOJJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoro-3-(trifluoromethyl)styrene is a useful research compound. Its molecular formula is C9H5F5 and its molecular weight is 208.13 g/mol. The purity is usually 95%.
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Biological Activity

2,4-Difluoro-3-(trifluoromethyl)styrene is a fluorinated aromatic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and its effects on different biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C9H5F5C_9H_5F_5. Its structure includes a trifluoromethyl group and two fluorine atoms positioned on the aromatic ring, which significantly influences its chemical reactivity and biological interactions.

Target Enzymes and Pathways
Research indicates that compounds with similar structures often interact with enzymes involved in metabolic pathways. For instance, they may inhibit fatty acid biosynthesis by targeting specific desaturases or other related enzymes. This inhibition can lead to downstream effects on lipid metabolism and cellular signaling pathways.

Molecular Interactions
The trifluoromethyl group enhances lipophilicity and may facilitate multipolar interactions with target proteins, potentially increasing binding affinity . Molecular docking studies have suggested that this compound can effectively bind to active sites of various enzymes, altering their activity and influencing cellular processes.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of fluorinated styrenes exhibit significant antimicrobial activity. For example, compounds with similar trifluoromethyl substitutions have shown effectiveness against a range of bacteria and fungi. In particular, the minimum inhibitory concentrations (MICs) for certain derivatives were reported as low as 4.88 µg/mL against Bacillus mycoides and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through mechanisms such as the down-regulation of critical genes involved in cell survival (e.g., TP53, BRCA1, BRCA2) . For instance, one study reported IC50 values for certain derivatives that were lower than those of established chemotherapeutics like Doxorubicin .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Similar compounds have demonstrated varied absorption rates depending on their lipophilicity and molecular size. The distribution within biological systems is influenced by protein binding and interactions with transporters.

Case Studies

Several case studies highlight the biological implications of this compound:

  • Antibacterial Study : A series of urea derivatives containing trifluoromethyl groups were synthesized and tested for antibacterial activity. The most active compound exhibited an MIC comparable to leading antibiotics .
  • Cancer Cell Line Testing : In vitro testing against multiple cancer cell lines revealed that specific derivatives significantly reduced cell viability through apoptosis induction mechanisms .

Summary Table of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialMIC = 4.88 µg/mL against B. mycoides
AnticancerIC50 = 22.4 μM against PACA2
Enzyme InhibitionInhibition of fatty acid desaturases

Properties

IUPAC Name

1-ethenyl-2,4-difluoro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5/c1-2-5-3-4-6(10)7(8(5)11)9(12,13)14/h2-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEKLZUWPVOJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C(=C(C=C1)F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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